

Application Notes and Protocols for PF-4136309

Administration in Preclinical Animal Models

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Compound of Interest

Compound Name: PF-4136309

Cat. No.: B610031

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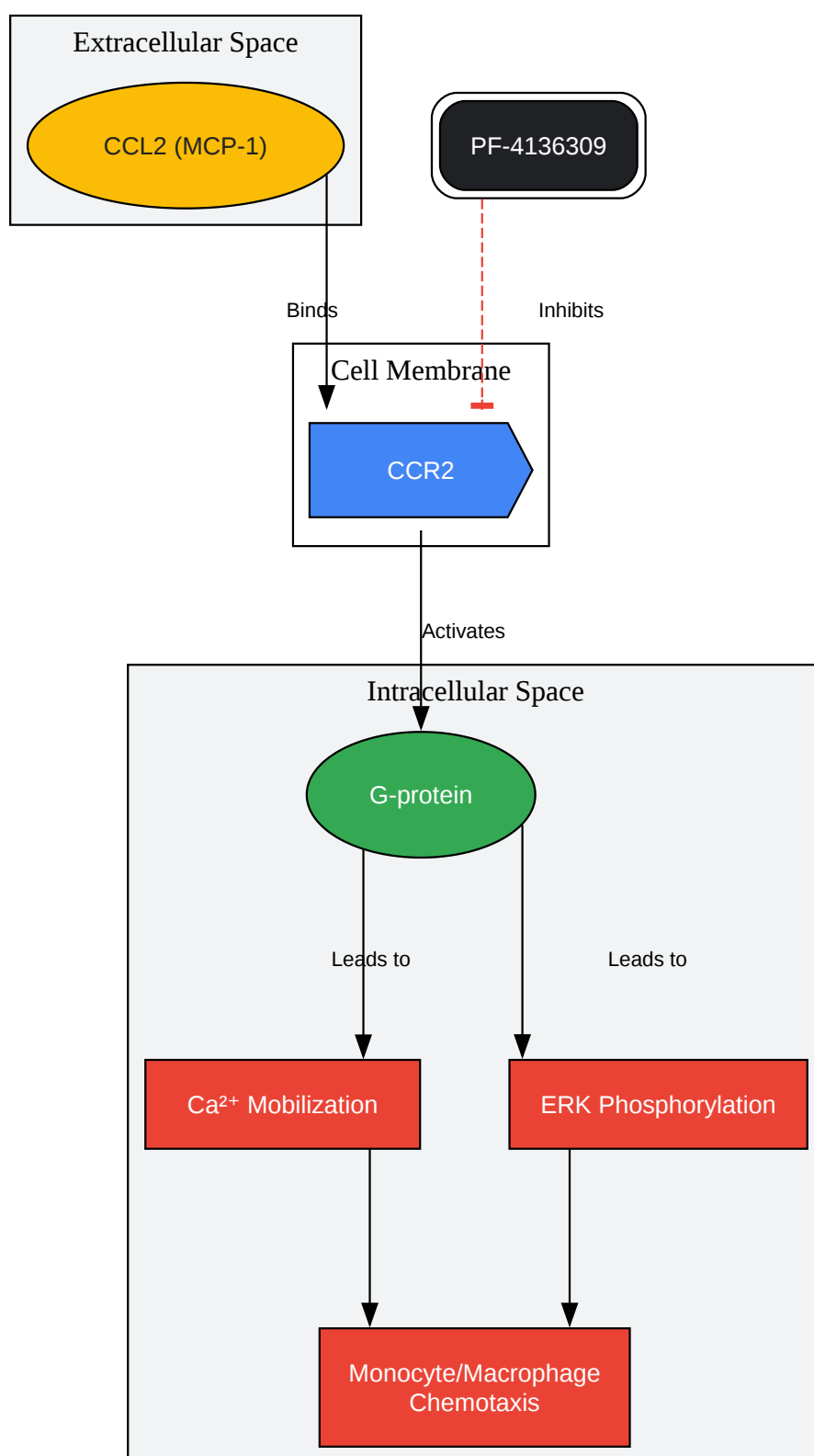
For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4136309, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).^{[1][2][3]} CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.^{[4][5][6]} By blocking the CCL2/CCR2 signaling axis, **PF-4136309** inhibits the migration of these immune cells, thereby offering a promising therapeutic strategy for a variety of inflammatory diseases, autoimmune disorders, and cancers.^{[2][4][7]} These application notes provide detailed protocols for the administration of **PF-4136309** in preclinical animal models, along with relevant pharmacokinetic data to guide study design.

Mechanism of Action

PF-4136309 is an orally bioavailable small molecule that specifically binds to CCR2, preventing the interaction between CCL2 and the receptor.^{[2][5][6]} This inhibition blocks downstream signaling pathways, including intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation, ultimately impairing monocyte and macrophage chemotaxis.^{[1][4]}



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Figure 1: PF-4136309 Signaling Pathway

Data Presentation

In Vitro Activity of PF-4136309

Target	Species	Assay	IC ₅₀ (nM)
CCR2	Human	Binding	5.2
CCR2	Human	Chemotaxis	3.9
CCR2	Human	Whole Blood Assay	19
CCR2	Mouse	Binding	17
CCR2	Mouse	Chemotaxis	16
CCR2	Rat	Binding	13
CCR2	Rat	Chemotaxis	2.8
CCR2 Mediated Signaling	-	Calcium Mobilization	3.3
CCR2 Mediated Signaling	-	ERK Phosphorylation	0.5

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)

Pharmacokinetic Parameters of PF-4136309 in Preclinical Models

Species	Administration Route	Dose (mg/kg)	T _{max} (h)	t _{1/2} (h)	Oral Bioavailability (%)
Rat	Intravenous	2	-	2.5	-
Rat	Oral	10	1.2	-	78
Dog	Intravenous	2	-	2.4	-
Dog	Oral	10	0.25	-	78

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)

Experimental Protocols

Formulation of PF-4136309 for In Vivo Administration

PF-4136309 is soluble in DMSO and ethanol but insoluble in water.[8] For in vivo studies, it is crucial to prepare a homogenous and stable formulation. The following are suggested vehicle formulations.

1. Suspension in Carboxymethylcellulose-Sodium (CMC-Na):

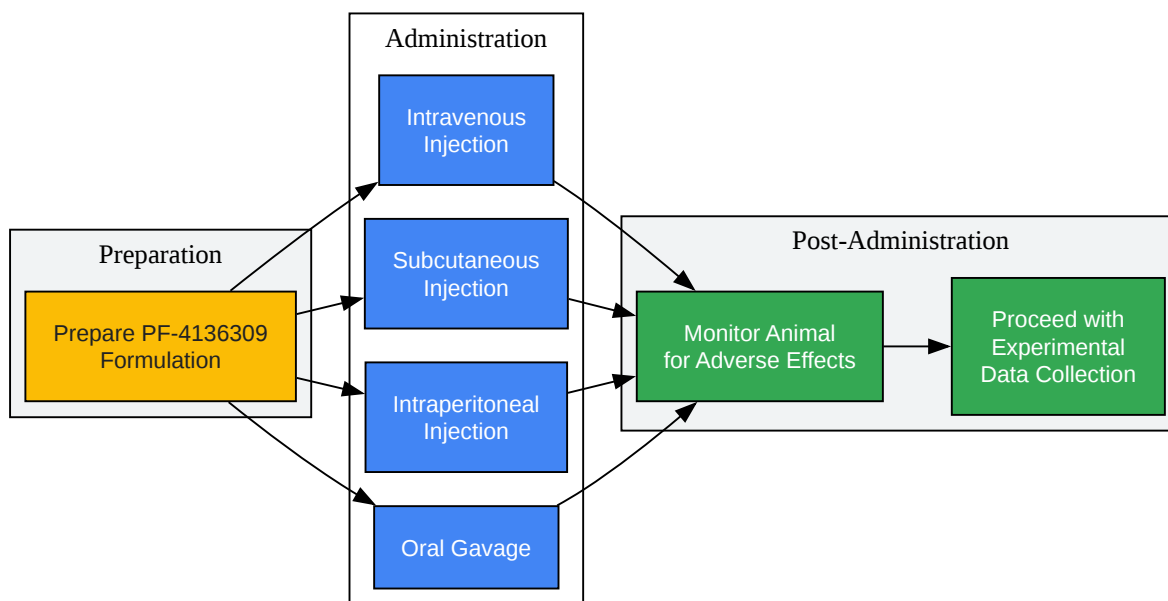
- Weigh the required amount of **PF-4136309**.
- Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
- Add the **PF-4136309** powder to the CMC-Na solution and mix thoroughly using a vortex mixer or sonicator to achieve a uniform suspension.
- A final concentration of 5 mg/mL can be achieved with this method.[8]

2. Solution in PEG300, Tween-80, and Saline:

- Prepare a stock solution of **PF-4136309** in DMSO (e.g., 10 mg/mL).[8]
- For a 1 mL working solution, take 50 μ L of the DMSO stock solution and add it to 400 μ L of PEG300. Mix until clear.[8]
- Add 50 μ L of Tween-80 and mix until clear.[8]
- Add 500 μ L of sterile saline to reach the final volume of 1 mL.[8]
- This solution should be prepared fresh before each use.

Administration Routes in Mice

The following protocols are generalized for adult mice and should be adapted based on the specific experimental design and institutional guidelines.



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Figure 2: General Experimental Workflow

1. Oral Gavage

This is a common route for administering **PF-4136309** due to its oral bioavailability.

- Materials:
 - **PF-4136309** formulation
 - Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)
 - Syringe
- Procedure:

- Accurately weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[2]
- Restrain the mouse firmly by the scruff of the neck to immobilize the head.[2]
- Introduce the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[2]
- The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition. Do not force the needle.
- Once the needle is in the stomach, slowly administer the compound.[2]
- Withdraw the needle gently and return the mouse to its cage.
- Monitor the mouse for any signs of distress, such as difficulty breathing.[7]

2. Intraperitoneal (IP) Injection

- Materials:
 - **PF-4136309** formulation
 - Sterile syringe and needle (e.g., 25-27 gauge)
- Procedure:
 - Weigh the mouse to calculate the required injection volume. The recommended maximum volume for IP injection in mice is 10 mL/kg.[9]
 - Restrain the mouse to expose the abdomen.
 - Tilt the mouse so its head is slightly lower than its hindquarters to move the abdominal organs away from the injection site.[9]
 - Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle to avoid puncturing the cecum or bladder.[10]

- Gently aspirate to ensure no fluid (urine or intestinal contents) is drawn into the syringe.
- Inject the solution steadily.
- Withdraw the needle and return the mouse to its cage.
- Monitor for any adverse reactions.

3. Subcutaneous (SC) Injection

A published study administered **PF-4136309** to mice at a concentration of 100 mg/kg via twice-daily subcutaneous injections.^[4]

- Materials:
 - **PF-4136309** formulation
 - Sterile syringe and needle (e.g., 25-27 gauge)
- Procedure:
 - Weigh the mouse to determine the correct dose.
 - Grasp the loose skin over the back of the neck or flank to form a "tent".
 - Insert the needle into the base of the tented skin, parallel to the body.
 - Gently aspirate to ensure a blood vessel has not been entered.
 - Inject the substance, which will form a small bleb under the skin.
 - Withdraw the needle and gently massage the area to aid dispersal.
 - Return the mouse to its cage and monitor.

4. Intravenous (IV) Injection

This route provides immediate systemic exposure and is useful for pharmacokinetic studies. The lateral tail vein is the most common site for IV injections in mice.

- Materials:
 - **PF-4136309** formulation
 - Sterile syringe and needle (e.g., 27-30 gauge)
 - A warming device (e.g., heat lamp) to dilate the tail veins.
- Procedure:
 - Weigh the mouse to determine the injection volume.
 - Place the mouse in a restraining device that allows access to the tail.
 - Warm the tail to make the veins more visible and accessible.
 - Identify one of the lateral tail veins.
 - Insert the needle, bevel up, into the vein at a shallow angle.
 - If correctly placed, a small amount of blood may enter the hub of the needle.
 - Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
 - After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
 - Return the mouse to its cage and monitor closely.

Disclaimer: These protocols are for guidance purposes only. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant guidelines. The specific dose, vehicle, and administration route for **PF-4136309** should be optimized for each experimental model and objective.

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